molecular formula C49H94O6 B055226 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol CAS No. 60138-14-9

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Cat. No.: B055226
CAS No.: 60138-14-9
M. Wt: 779.3 g/mol
InChI Key: JWVXCFSNEOMSHH-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. This compound is identified in bovine milk fat and is known for its unique structural properties .

Mechanism of Action

Target of Action

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol . Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .

Mode of Action

As a triacylglycerol, it is known to play a crucial role in metabolism as energy sources and transporters of dietary fat . It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position .

Biochemical Pathways

Triacylglycerols, such as this compound, are involved in various biochemical pathways. They are essential components of lipoproteins, which transport fat throughout the body. In the process of digestion and metabolism, they are broken down to provide energy, generate ATP, and produce metabolic intermediates .

Pharmacokinetics

Triacylglycerols are generally known to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the circulatory system . They are stored in adipose tissue and can be mobilized for energy production.

Result of Action

The primary result of the action of this compound, like other triacylglycerols, is the provision of energy. When the body requires fatty acids as an energy source, the hormone-sensitive lipase (HSL) in the adipocyte cytoplasm, hydrolyzes the triacylglycerol to release fatty acids and glycerol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids, the pH level, and the presence of specific enzymes can affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is unique due to its specific combination of palmitic and myristic acids, which confer distinct physical and chemical properties. This unique composition makes it valuable for specific applications in lipid research and industrial formulations .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXCFSNEOMSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972903
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57416-13-4
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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